An In-depth Technical Guide to the Chemical Properties of Isobutyl 3,5-diamino-4-chlorobenzoate
An In-depth Technical Guide to the Chemical Properties of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyl 3,5-diamino-4-chlorobenzoate, a key aromatic diamine utilized primarily as a crosslinking agent in the production of high-performance polyurethane elastomers. This document collates available data on its molecular structure, physicochemical properties, synthesis, and thermal stability. Detailed experimental protocols for its synthesis and analysis are also presented. While the primary application of this compound is in materials science, this guide also touches upon its potential, though less explored, biological activities.
Chemical Identity and Structure
Isobutyl 3,5-diamino-4-chlorobenzoate is systematically named 2-methylpropyl 3,5-diamino-4-chlorobenzoate. It is also known by various synonyms including 4-Chloro-3,5-diaminobenzoic acid isobutyl ester and trade names such as Addolink 1604 and Baytec XL 1604.[1][2][3] Its chemical structure consists of a benzoate core substituted with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methylpropyl 3,5-diamino-4-chlorobenzoate[3] |
| CAS Number | 32961-44-7[1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂[1] |
| Molecular Weight | 242.70 g/mol [4] |
| Canonical SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N[1] |
| InChI Key | KHUIRIRTZCOEMK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of Isobutyl 3,5-diamino-4-chlorobenzoate are summarized in the table below. These properties are crucial for its application in polymer chemistry and for predicting its behavior in various chemical environments.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Yellow to brown powder or brown lump | [1][2] |
| Melting Point | 86-90 °C | [5] |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [6] |
| Flash Point | 189.7 °C | [2] |
| pKa (Predicted) | 1.75 ± 0.10 | [1] |
| LogP (Predicted) | 2.7 - 2.8 | [2][4] |
Solubility Profile
Isobutyl 3,5-diamino-4-chlorobenzoate exhibits a range of solubilities in different solvents, which is a critical consideration for its use in formulations.
Table 3: Qualitative Solubility
| Solvent | Solubility |
| Ethanol | High[1] |
| Methanol | High[1] |
| Dimethyl Sulfoxide (DMSO) | High[1] |
| Acetone | Moderate[1] |
| Dichloromethane | Moderate[1] |
| Hexane | Low[1] |
| Toluene | Low[1] |
| Water | Insoluble[7] |
Synthesis
An industrial synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate typically involves a multi-step process starting from 4-chlorobenzoic acid.[7] A common laboratory-scale synthesis involves the reduction of an isobutyl 3,5-dinitro-4-chlorobenzoate precursor.[5]
Synthesis Workflow
Caption: General synthesis workflow for Isobutyl 3,5-diamino-4-chlorobenzoate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on the reduction of Isobutyl 3,5-dinitro-4-chlorobenzoate.[5]
Materials:
-
Isobutyl 3,5-dinitro-4-chlorobenzoate (20 g)
-
Ethanol (100 ml)
-
Raney Nickel (4 g)
-
Morpholine (1 g)
-
Autoclave
-
Nitrogen gas
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
-
Refrigerator
Procedure:
-
Add Isobutyl 3,5-dinitro-4-chlorobenzoate, Raney Nickel, ethanol, and morpholine to an autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas at 0.2-0.3 MPa. Repeat this cycle three times.
-
Pressurize the autoclave with hydrogen to 3.0 MPa and heat to 90-100°C.
-
Maintain this temperature, replenishing hydrogen to 3.0 MPa as the pressure drops to 2.0 MPa.
-
Continue the reaction for 1.5 hours, or until hydrogen uptake ceases.
-
Stop heating and allow the autoclave to cool.
-
Filter the reaction mixture to recover the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator until a viscous residue is obtained.
-
Induce crystallization by placing the residue in a refrigerator.
-
Isolate the crystalline product by filtration. The expected yield is approximately 92%.[5]
Spectral Data
Thermal Properties
Isobutyl 3,5-diamino-4-chlorobenzoate exhibits good thermal stability, which is a key property for its application in high-temperature curing processes for polyurethanes.
Table 4: Thermal Stability Data
| Property | Value | Reference |
| Melting Point | 86-90 °C | [5] |
| Decomposition Onset (Analogous Compounds) | > 250 °C | [1] |
Expected Thermal Analysis Behavior
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point in the range of 86-90 °C. The shape and onset of this peak would provide information on the purity and crystalline nature of the compound.
-
Thermogravimetric Analysis (TGA): A TGA curve would likely show thermal stability up to approximately 250 °C, after which a significant weight loss would be observed, indicating thermal decomposition.[1] The profile of the weight loss curve can provide insights into the decomposition mechanism.
Applications in Polymer Chemistry
The primary industrial application of Isobutyl 3,5-diamino-4-chlorobenzoate is as a crosslinking agent, or curative, for polyurethane elastomers.[1] The two primary amino groups on the aromatic ring react with isocyanate groups of a polyurethane prepolymer, leading to the formation of a crosslinked polymer network.
Curing Mechanism Workflow
Caption: Curing of polyurethane prepolymer with Isobutyl 3,5-diamino-4-chlorobenzoate.
The steric hindrance provided by the isobutyl group and the electronic effects of the chlorine atom modulate the reactivity of the amino groups, which can result in a longer pot life and controlled curing kinetics compared to other aromatic diamine crosslinkers. This allows for better processing and handling in industrial applications. The resulting polyurethane elastomers often exhibit enhanced mechanical properties.
Potential Biological Activity
While the primary focus of research on Isobutyl 3,5-diamino-4-chlorobenzoate has been its application in materials science, some studies have suggested potential biological activities.
It has been investigated for its potential antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1] Additionally, some research suggests potential antifungal activity against strains like Aspergillus niger and Candida albicans.[1] However, detailed studies including minimum inhibitory concentration (MIC) values and mechanisms of action are not widely reported in the scientific literature. There is also limited suggestion of potential herbicidal properties.[1]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of Isobutyl 3,5-diamino-4-chlorobenzoate against bacterial strains.
Materials:
-
Isobutyl 3,5-diamino-4-chlorobenzoate
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the appropriate final concentration in MHB.
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
Detailed toxicological data for Isobutyl 3,5-diamino-4-chlorobenzoate is not extensively available. As with other aromatic amines and chlorinated compounds, it should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
Conclusion
Isobutyl 3,5-diamino-4-chlorobenzoate is a specialty chemical with well-established applications in the polyurethane industry. Its chemical properties, particularly its thermal stability and reactivity profile, make it a valuable crosslinking agent for producing high-performance elastomers. While there are indications of potential biological activity, this area remains largely unexplored and presents an opportunity for future research. This technical guide provides a foundational understanding of the key chemical properties of this compound to support its use in both materials science and for the preliminary exploration of its potential in other scientific domains.
References
- 1. Buy Isobutyl 3,5-diamino-4-chlorobenzoate | 32961-44-7 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Benzoic acid, 3,5-diamino-4-chloro-, butyl ester | C11H15ClN2O2 | CID 3084777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
- 8. Isobutyl 3,5-diamino-4-chloro benzoate(32961-44-7) 1H NMR spectrum [chemicalbook.com]
